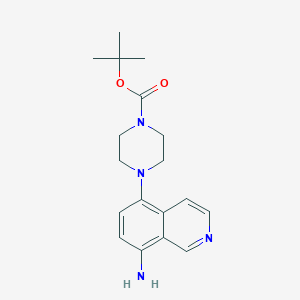
tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate
Descripción general
Descripción
Tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate (TBAP) is an organic compound that has been studied for its potential applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. TBAP is an alkyl ester of the 8-amino-5-isoquinolinyl piperazinecarboxylic acid (AIPC) and has been used in a variety of synthetic and research applications. TBAP is of particular interest due to its unique structure, which is composed of a tertiary amine group, an alkyl ester group, and an aromatic ring system. The structure of TBAP makes it a useful tool for synthesizing compounds with a variety of biological and pharmacological activities.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate has been used in a variety of scientific research applications. One of the most common applications is in the synthesis of compounds with biological and pharmacological activities. tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate has been used to synthesize compounds with anti-inflammatory, anti-tumor, and anti-bacterial activities. tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate has also been used in the synthesis of compounds with potential therapeutic applications, such as inhibitors of the enzyme aromatase. In addition, tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate has been used in the synthesis of compounds with potential applications in drug delivery and drug targeting.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate is not fully understood. However, it is believed that the tertiary amine group of tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate is involved in the formation of hydrogen bonds with the aromatic ring system of the compound, which leads to the formation of a stable complex. This complex is believed to be responsible for the biological and pharmacological activities of the compounds synthesized using tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate are not fully understood. However, tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate has been used to synthesize compounds with a variety of biological and pharmacological activities. These compounds have been shown to have anti-inflammatory, anti-tumor, and anti-bacterial activities, as well as potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound, with a boiling point of 174°C and a melting point of -73°C. tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate is also soluble in most organic solvents, making it easy to use in laboratory experiments. However, tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate is also highly toxic and should be handled with caution.
Direcciones Futuras
There are several potential future directions for the use of tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate in scientific research. tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate could be used to synthesize compounds with potential therapeutic applications, such as inhibitors of the enzyme aromatase. tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate could also be used to synthesize compounds with potential applications in drug delivery and drug targeting. Additionally, tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate could be used to synthesize compounds with anti-inflammatory, anti-tumor, and anti-bacterial activities. Finally, further research could be conducted to better understand the mechanism of action of tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate and its effects on biochemical and physiological processes.
Propiedades
IUPAC Name |
tert-butyl 4-(8-aminoisoquinolin-5-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-5-4-15(19)14-12-20-7-6-13(14)16/h4-7,12H,8-11,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKLYRQPVMQZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CN=CC3=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(8-amino-5-isoquinolinyl)-1-piperazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




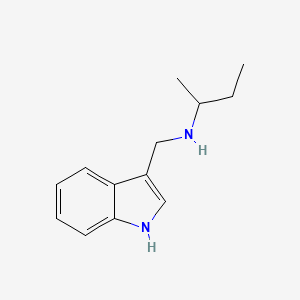
![3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1387413.png)

![2,3-Dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1387415.png)
![2-(3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)propanoic acid](/img/structure/B1387416.png)

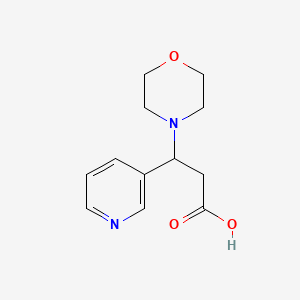
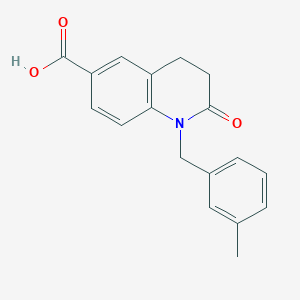
![3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine](/img/structure/B1387426.png)
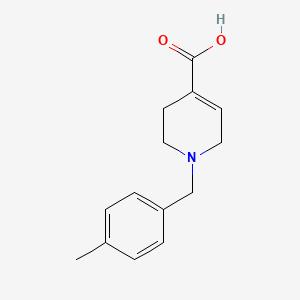
![1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid](/img/structure/B1387428.png)
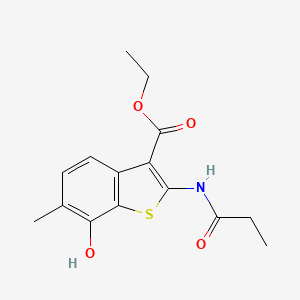
![1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1387432.png)